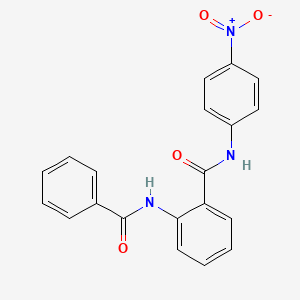
N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide, also known as CPP-109, is a synthetic compound that has been extensively studied for its potential as a treatment for addiction and other neurological disorders.
Mecanismo De Acción
N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide is a potent inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to increase the expression of certain genes that are involved in learning and memory processes. By inhibiting HDAC, N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide may enhance the brain’s ability to form new neural connections and rewire itself in response to environmental stimuli.
Biochemical and Physiological Effects:
N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. It has also been shown to reduce the activity of certain brain regions that are involved in drug craving and relapse. These effects may help to reduce drug-seeking behavior and improve overall cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide is that it is a highly specific inhibitor of HDAC, meaning that it does not affect other enzymes or proteins in the brain. This makes it a useful tool for studying the role of HDAC in addiction and other neurological disorders. However, one limitation of N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide is that it has poor bioavailability and must be administered in high doses to achieve therapeutic effects.
Direcciones Futuras
There are several potential future directions for research on N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide. One area of interest is the development of more potent and selective HDAC inhibitors that have better bioavailability and fewer side effects. Another area of interest is the investigation of N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide as a treatment for other neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, there is also interest in exploring the use of N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide as a tool for studying the epigenetic mechanisms that underlie addiction and other psychiatric disorders.
Conclusion:
N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide is a synthetic compound that has shown promise as a treatment for addiction and other neurological disorders. Its mechanism of action as an HDAC inhibitor has been extensively studied, and it has been shown to have beneficial effects on neurotransmitter levels, brain activity, and cognitive function. While there are limitations to its use, such as poor bioavailability, there are also several potential future directions for research on N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide that may lead to the development of more effective treatments for addiction and other neurological disorders.
Métodos De Síntesis
N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide is synthesized from cyclohexanone, isopropylamine, and piperidine. The reaction is catalyzed by a strong acid, such as hydrochloric acid, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(1-isopropyl-4-piperidinyl)cyclohexanecarboxamide has been studied extensively for its potential as a treatment for addiction, particularly addiction to cocaine and other stimulants. It has also been investigated as a potential treatment for other neurological disorders, such as Tourette’s syndrome and obsessive-compulsive disorder.
Propiedades
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c1-12(2)17-10-8-14(9-11-17)16-15(18)13-6-4-3-5-7-13/h12-14H,3-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUJRQLRFCGUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(propan-2-yl)piperidin-4-yl]cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride](/img/structure/B5185396.png)

![3,3'-(1,4-piperazinediyl)bis[1-(4-ethoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5185408.png)
![2-{[3-(isopropoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B5185413.png)
![2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]-4-(methylthio)benzamide](/img/structure/B5185419.png)

![3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5185443.png)

![2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B5185454.png)
![N-(3,4-dimethoxyphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinamine](/img/structure/B5185465.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5185469.png)
![N-benzyl-5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(2-hydroxyethyl)-3-isoxazolecarboxamide](/img/structure/B5185471.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide](/img/structure/B5185478.png)
